molecular formula C8H6N2O3 B1614340 4-Nitro-1H-indol-6-ol CAS No. 885520-63-8

4-Nitro-1H-indol-6-ol

Cat. No.: B1614340
CAS No.: 885520-63-8
M. Wt: 178.14 g/mol
InChI Key: CCJJYGLOGKCYMA-UHFFFAOYSA-N
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Description

4-Nitro-1H-indol-6-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound this compound features a nitro group at the fourth position and a hydroxyl group at the sixth position on the indole ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-indol-6-ol can be achieved through various methods. One common approach involves the nitration of 1H-indol-6-ol using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-indol-6-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxyl group at the sixth position can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-Amino-1H-indol-6-ol.

    Substitution: Various substituted indole derivatives.

    Oxidation: Quinonoid structures or other oxidized products.

Scientific Research Applications

4-Nitro-1H-indol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Amino-1H-indol-6-ol: Similar structure but with an amino group instead of a nitro group.

    1H-indol-6-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1H-indole: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 4-Nitro-1H-indol-6-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-nitro-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-3-7-6(1-2-9-7)8(4-5)10(12)13/h1-4,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJJYGLOGKCYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646343
Record name 4-Nitro-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-63-8
Record name 4-Nitro-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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